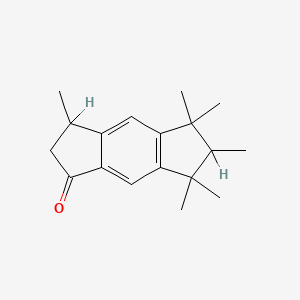

![molecular formula C15H11N3O3S B11941578 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid CAS No. 5447-63-2](/img/structure/B11941578.png)

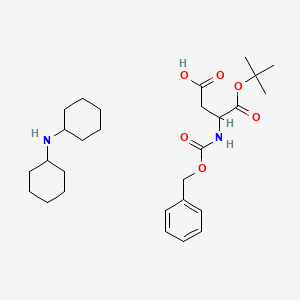

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

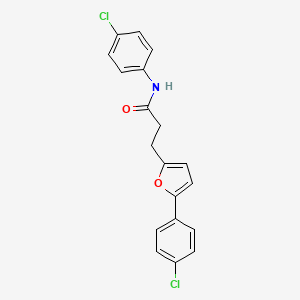

L'acide 4-[(e)-quinoléin-4-yldiazényl]benzènesulfonique est un composé organique qui présente à la fois une fraction quinoléine et une fraction acide benzènesulfonique

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 4-[(e)-quinoléin-4-yldiazényl]benzènesulfonique implique généralement la diazotation de la 4-aminoquinoléine suivie d'un couplage avec l'acide benzènesulfonique. Les conditions réactionnelles nécessitent souvent des milieux acides et des températures contrôlées pour assurer la stabilité de l'intermédiaire diazonium.

Diazotation : La 4-aminoquinoléine est traitée avec de l'acide nitreux (généré in situ à partir de nitrite de sodium et d'acide chlorhydrique) pour former le sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé avec l'acide benzènesulfonique en milieu acide pour donner le produit souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 4-[(e)-quinoléin-4-yldiazényl]benzènesulfonique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts, conduisant à la formation de dérivés de N-oxyde de quinoléine.

Réduction : Les réactions de réduction peuvent convertir le groupe azo en groupe amine, conduisant à la formation de dérivés de 4-quinoléinylamine.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzénique, introduisant différents groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Borohydrure de sodium ou hydrogénation catalytique.

Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Dérivés de N-oxyde de quinoléine.

Réduction : Dérivés de 4-quinoléinylamine.

Substitution : Dérivés d'acide benzènesulfonique halogéné.

4. Applications de la recherche scientifique

L'acide 4-[(e)-quinoléin-4-yldiazényl]benzènesulfonique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de composés ayant des effets thérapeutiques.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels en raison de son groupe azo.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-[(e)-quinoléin-4-yldiazényl]benzènesulfonique implique son interaction avec des cibles moléculaires via ses fractions quinoléine et azo. Le cycle quinoléine peut s'intercaler dans l'ADN, perturbant potentiellement les processus de réplication et de transcription de l'ADN. Le groupe azo peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.

Mécanisme D'action

The mechanism of action of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid involves its interaction with molecular targets through its quinoline and azo moieties. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide benzènesulfonique : Un dérivé d'acide sulfonique plus simple sans la fraction quinoléine.

4-aminoquinoléine : Un précurseur dans la synthèse du composé cible, dépourvu du groupe acide sulfonique.

N-oxyde de quinoléine : Un dérivé oxydé de la quinoléine.

Unicité

L'acide 4-[(e)-quinoléin-4-yldiazényl]benzènesulfonique est unique en raison de sa combinaison d'un cycle quinoléine et d'un groupe acide benzènesulfonique. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et d'exhiber des activités biologiques diverses, ce qui en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

Numéro CAS |

5447-63-2 |

|---|---|

Formule moléculaire |

C15H11N3O3S |

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

4-(quinolin-4-yldiazenyl)benzenesulfonic acid |

InChI |

InChI=1S/C15H11N3O3S/c19-22(20,21)12-7-5-11(6-8-12)17-18-15-9-10-16-14-4-2-1-3-13(14)15/h1-10H,(H,19,20,21) |

Clé InChI |

HTVVKZNGOGTJES-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=N2)N=NC3=CC=C(C=C3)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)

![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)